Isopropyl butyrate
Overview
Description
Synthesis Analysis
The synthesis of isopropyl butyrate and related compounds involves complex chemical reactions, often leveraging palladium-catalyzed processes or enzymatic methods for esterification. For example, the enzymatic synthesis of isoamyl butyrate, which shares a similar esterification process with isopropyl butyrate, has been optimized using immobilized lipase, showcasing high conversion rates under specific conditions (Tódero et al., 2015). Additionally, microwave irradiation has been employed to intensify the esterification reaction, further enhancing the efficiency of synthesis (Bansode & Rathod, 2018).
Molecular Structure Analysis
The molecular structure of compounds similar to isopropyl butyrate, such as isobutyrate, has been thoroughly investigated. Structural studies reveal detailed insights into the conformation and crystal structures, providing a basis for understanding the physical and chemical behavior of these esters. For example, the molecular structure of polyesters like poly(β-hydroxybutyrate) has been elucidated using X-ray diffraction, offering parallels to the structural analysis of isopropyl butyrate derivatives (Yokouchi et al., 1973).
Chemical Reactions and Properties
Isopropyl butyrate undergoes various chemical reactions, including isomerization and esterification. Strain WoG13, for instance, can catalyze the reciprocal isomerization of butyrate and isobutyrate, highlighting the compound's versatility in chemical transformations (Matthies & Schink, 1992). Moreover, the synthesis and reactivity of pyrazoles with isopropyl substituents offer insights into the chemical properties and reactions involving isopropyl groups (Grotjahn et al., 2002).
Physical Properties Analysis
The physical properties of isopropyl butyrate, such as its mean-square radius of gyration and second virial coefficient, have been studied to understand its behavior in solutions. These properties are crucial for applications in various industries, including polymer synthesis (Kawaguchi et al., 2008).
Chemical Properties Analysis
The chemical properties of isopropyl butyrate, including its reactivity and interaction with other chemical entities, have been the subject of research. Studies on catalysts used in the synthesis of similar esters shed light on the chemical behavior and potential applications of isopropyl butyrate (Mei-yan, 2009).
Scientific Research Applications
Microbial Production of Chemicals : Isopropyl butyrate (i-butyrate) can be produced microbially, which is significant for producing versatile platform chemicals like plastic precursors and emulsifiers. For example, a study demonstrated microbial production of i-butyrate from methanol and short-chain carboxylates using a microbiome dominated by Clostridium and Eubacterium (Huang, Kleerebezem, Rabaey, & Ganigué, 2020).
Material Science and Engineering : In the field of materials science, isopropyl butyrate is used in processes like electrophoretic deposition. A study explored the suspension stability of hydroxyapatite powder in isopropyl alcohol for creating stable suspensions, crucial for this deposition process (Javidi, Bahrololoom, Javadpour, & Ma, 2009).
Biofuel Production : The compound plays a role in biofuel production, as observed in a study where the production of esters (including isopropyl butyrate) from fermentation by Clostridium was investigated. This highlights the potential use of isopropyl butyrate in sustainable energy production (Cui, He, Yang, & Zhou, 2020).
Healthcare and Pharmaceutical Applications : Isopropyl butyrate has implications in health, as seen in a study where butyrate (a related compound) was examined for its protective effects against large bowel cancer in a rat model with experimental colitis (D’Argenio, Cosenza, Delle Cave, Iovino, Delle Valle, Lombardi, & Mazzacca, 1996).
Chemical Analysis and Synthesis : In chemical analysis, the reactions of isopropyl esters like isopropyl butyrate are studied to understand their behavior and potential applications in synthesis. For instance, one study examined the rearrangement reactions following electron impact on isopropyl esters (Harrison & Jones, 1965).
Environmental Applications : Research on isopropyl butyrate is also relevant in environmental science, particularly in the study of vapor-liquid equilibria which is crucial for understanding atmospheric interactions and pollutant behaviors (Cheng & Chen, 2005).
properties
IUPAC Name |
propan-2-yl butanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2/c1-4-5-7(8)9-6(2)3/h6H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFOPEPMHKILNIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2 | |
Record name | ISOPROPYL BUTYRATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3704 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5075288 | |
Record name | Butanoic acid, 1-methylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5075288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Isopropyl butyrate appears as a colorless liquid. Less dense than water. Vapors heavier than air. Used as a solvent and to make flavorings., colourless liquid | |
Record name | ISOPROPYL BUTYRATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3704 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Isopropyl butyrate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/388/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
130.00 to 131.00 °C. @ 760.00 mm Hg | |
Record name | Isopropyl butyrate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0039619 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
very slightly, insoluble in water; soluble in alcohol and oils | |
Record name | Isopropyl butyrate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0039619 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | Isopropyl butyrate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/388/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.863-0.869 (20°) | |
Record name | Isopropyl butyrate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/388/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
Isopropyl butyrate | |
CAS RN |
638-11-9 | |
Record name | ISOPROPYL BUTYRATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3704 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Isopropyl butanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=638-11-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isopropyl butyrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000638119 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Butanoic acid, 1-methylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5075288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Isopropyl butyrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.292 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ISOPROPYL BUTYRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7P33GFV8SS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | Isopropyl butyrate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0039619 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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